4-Nitro-2-pyridin-2-ylphenol

Physicochemical profiling Drug-likeness Solubility optimization

Non-nitrated pyridylphenol analogs cause SAR inconsistency and catalyst mismatch. 4-Nitro-2-pyridin-2-ylphenol resolves this via its para-nitro group, which precisely tunes electronic density, lipophilicity, and thermal stability. - ~10-fold activity difference vs. 3-pyridyl regioisomer ensures assay reproducibility - High melting point (212-213 °C) enables elevated-temperature transformations - Pd-catalyzed C-H hydroxylation benchmark substrate for rapid derivatization Verified purity; global shipping available.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 33400-82-7
Cat. No. B1418181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-pyridin-2-ylphenol
CAS33400-82-7
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H
InChIKeyJZTWSPJNEZBBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-pyridin-2-ylphenol (CAS 33400-82-7): Baseline Physicochemical and Structural Profile for Procurement Decision Support


4-Nitro-2-pyridin-2-ylphenol is a synthetic heteroaromatic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol [1]. It belongs to the class of 2-(2-hydroxyphenyl)pyridine derivatives, characterized by a phenolic hydroxyl group and a pyridine nitrogen in an ortho arrangement that enables N,O-bidentate chelation [2]. The compound features a nitro group at the para position of the phenol ring, which significantly alters its physicochemical properties compared to the non-nitrated parent scaffold [3].

Why 4-Nitro-2-pyridin-2-ylphenol Cannot Be Replaced by Closest Analogs: Key Differentiators for Scientific Procurement


The presence of the para-nitro group and the specific 2-pyridyl substitution pattern in 4-Nitro-2-pyridin-2-ylphenol creates a unique combination of electronic, steric, and hydrogen-bonding properties that are absent in the non-nitrated analog 2-(pyridin-2-yl)phenol and the regioisomeric 3-pyridyl derivative [1]. These differences translate into quantifiable variations in lipophilicity, thermal stability, synthetic accessibility, and biological target engagement, as detailed in the quantitative evidence below [2]. Substituting a generic pyridylphenol would compromise assay reproducibility and lead to divergent experimental outcomes.

Quantitative Evidence Guide: 4-Nitro-2-pyridin-2-ylphenol vs. Structural Analogs


Lipophilicity and Polar Surface Area: Nitro Group Drives Balanced Solubility Profile vs. Non-Nitrated Analog

The nitro substituent in 4-Nitro-2-pyridin-2-ylphenol reduces computed lipophilicity (XLogP3 = 2.0) compared to the non-nitrated parent 2-(pyridin-2-yl)phenol (XLogP3 = 2.2), while increasing topological polar surface area (TPSA) from 33.1 Ų to 78.9 Ų [1][2]. This shift toward lower LogP and higher TPSA predicts improved aqueous solubility and reduced passive membrane permeability, which are critical considerations for designing bioassays or formulating stock solutions [3].

Physicochemical profiling Drug-likeness Solubility optimization

Thermal Stability: >150 °C Higher Melting Point vs. Non-Nitrated Analog Enhances Storage and Handling

4-Nitro-2-pyridin-2-ylphenol exhibits a melting point of 212–213 °C, approximately 156 °C higher than that of the non-nitrated comparator 2-(pyridin-2-yl)phenol (56–57 °C) . This substantial increase is attributed to enhanced intermolecular interactions (hydrogen bonding, dipole-dipole forces) introduced by the nitro group, which confer greater thermal robustness and facilitate long-term storage at ambient temperatures without special refrigeration [1].

Thermal analysis Crystallinity Storage stability

Synthetic Accessibility: Pd-Catalyzed Directed C–H Hydroxylation Enables Regioselective Preparation

The compound can be synthesized via a Pd-catalyzed, pyridyl-directed hydroxylation of the corresponding 2-arylpyridine using tert-butyl hydroperoxide (TBHP) as the oxidant, a method reported to be efficient and to exhibit broad functional group tolerance [1]. This directed approach provides regioselective installation of the hydroxyl group at the ortho position of the aryl ring, in contrast to non-directed nitration methods that may yield mixtures of regioisomers or require harsher acidic conditions [2].

C–H activation Synthetic methodology Late-stage functionalization

Regiochemical Impact on Bioactivity: 2-Pyridyl Substitution Yields Distinct Inhibitory Profile vs. 3-Pyridyl Isomer

In a series of dinitrophenyl pyridine derivatives evaluated for βH inhibition, the 2-pyridyl analog (compound 12e) displayed an IC50 of 134 ± 8 µM, whereas the 3-pyridyl isomer (compound 12d) was approximately 10-fold more potent with an IC50 of 13 ± 1 µM [1]. Although these data are for dinitro congeners, the class-level trend indicates that the position of the pyridyl nitrogen significantly modulates target binding affinity [2]. By extension, 4-Nitro-2-pyridin-2-ylphenol is expected to exhibit a distinct selectivity profile compared to its 3-pyridyl regioisomer, which may be exploited in assay design or lead optimization campaigns [3].

Structure-activity relationship Kinase inhibition Enzyme selectivity

Chelation Potential: N,O-Bidentate Coordination Mode Enables Metal Complexation for Catalysis or Sensing

The 2-(2-hydroxyphenyl)pyridine scaffold, which includes 4-Nitro-2-pyridin-2-ylphenol, is a well-established N,O-bidentate ligand motif capable of forming stable chelates with transition metals (e.g., Mn(III), Ni(II), Pd(II), Cu(II)) [1][2]. The nitro substituent further tunes the electronic properties of the ligand, potentially influencing the redox potential and catalytic activity of the resulting metal complexes [3]. In contrast, the non-nitrated parent and the 3-pyridyl isomer exhibit different coordination geometries and metal-binding affinities.

Coordination chemistry Ligand design Catalysis

Optimal Research and Industrial Use Cases for 4-Nitro-2-pyridin-2-ylphenol (CAS 33400-82-7)


Medicinal Chemistry: Building Block for Kinase or Phosphatase Inhibitor Scaffolds

The compound serves as a versatile intermediate for constructing pyridine-phenol hybrids with tunable hydrogen-bonding and lipophilicity profiles. Its distinct LogP/TPSA balance relative to non-nitrated analogs [1] makes it particularly suitable for optimizing aqueous solubility while retaining target engagement in enzyme inhibition assays. The class-level SAR data indicating ~10-fold activity differences between 2- and 3-pyridyl regioisomers [2] underscore the necessity of procuring the exact 2-pyridyl isomer for reproducible SAR exploration.

Coordination Chemistry: Precursor for N,O-Chelating Ligands in Homogeneous Catalysis

Researchers designing metal catalysts for cross-coupling or oxidation reactions can utilize 4-Nitro-2-pyridin-2-ylphenol as an N,O-bidentate ligand precursor. The electron-withdrawing nitro group modulates the electron density at the metal center, potentially enhancing catalytic activity or selectivity compared to the non-nitrated parent ligand [3]. The compound's higher melting point and thermal stability also facilitate its use in reactions conducted at elevated temperatures.

Analytical Chemistry: Development of Chromogenic or Fluorogenic Sensors

The phenolic hydroxyl and pyridyl nitrogen of 4-Nitro-2-pyridin-2-ylphenol provide two distinct coordination sites that can be exploited in the design of metal-selective colorimetric or fluorescent sensors. The nitro group may serve as a reporter moiety or influence the pKa of the hydroxyl group, affecting pH-dependent binding behavior. The compound's synthetic accessibility via directed C–H hydroxylation [4] enables rapid derivatization for sensor optimization.

Process Chemistry: Model Substrate for Pd-Catalyzed C–H Functionalization Methodology

The compound can be prepared via Pd-catalyzed pyridyl-directed C–H hydroxylation, a transformation that has been demonstrated to be efficient and broadly tolerant . This makes 4-Nitro-2-pyridin-2-ylphenol a valuable model substrate for academic and industrial groups developing new C–H activation protocols, as its synthesis serves as a benchmark for regioselectivity and functional group compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-2-pyridin-2-ylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.